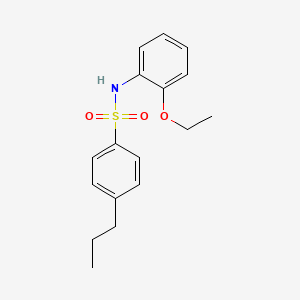

N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide, also known as EPPBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPBS is a sulfonamide derivative that is synthesized through a multi-step process, and it has been found to have several biochemical and physiological effects.

Applications De Recherche Scientifique

N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide has been found to have several scientific research applications. It has been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and Alzheimer's disease. N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide has also been used in the development of new materials for use in electronics and other industries.

Mécanisme D'action

The mechanism of action of N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. It has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in the body. N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide has also been found to inhibit the activity of certain proteins that are involved in the development and progression of cancer.

Biochemical and Physiological Effects:

N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide has several biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, and it has been shown to reduce the growth and proliferation of cancer cells. N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide has also been found to have neuroprotective effects, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide in lab experiments is its specificity. It has been found to selectively inhibit certain enzymes and proteins, which makes it a valuable tool for studying the function of these molecules. However, one of the limitations of using N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide is its complex synthesis process, which can make it difficult to obtain in large quantities.

Orientations Futures

There are several future directions for research on N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide. One area of research is the development of new drugs and therapies based on the structure of N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide. Another area of research is the development of new materials for use in electronics and other industries. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide and its potential applications in the treatment of various diseases.

Méthodes De Synthèse

N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-ethoxyaniline with 4-bromobenzene sulfonamide, followed by the reaction of the resulting product with 1-bromo-4-propylbenzene. The final product is obtained through purification and recrystallization. The synthesis of N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide is a complex process that requires specialized equipment and expertise.

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-3-7-14-10-12-15(13-11-14)22(19,20)18-16-8-5-6-9-17(16)21-4-2/h5-6,8-13,18H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYFLASLPOTCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-4-propylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B5884674.png)

![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5884692.png)

![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)

![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)

![1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)

![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)

![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)

![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)